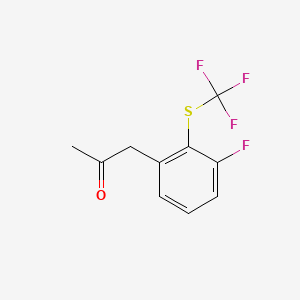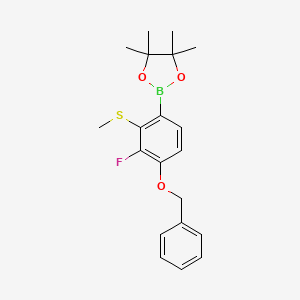
Vonoprazan fumarate impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vonoprazan fumarate impurity 10: is a chemical compound associated with the synthesis and quality control of vonoprazan fumarate, a first-in-class potassium-competitive acid blocker. Vonoprazan fumarate is used primarily for the treatment of acid-related diseases such as gastroesophageal reflux disease, gastric ulcers, and for the eradication of Helicobacter pylori infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of vonoprazan fumarate impurity 10 involves a multi-step synthetic process. One method includes reacting a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII. This compound then undergoes hydrolysis under alkaline conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and cost-effective. The process involves mild reaction conditions, environmentally friendly practices, and the use of low-cost, easily obtainable raw materials. The purification method is simple, and the process is stable and reproducible, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Vonoprazan fumarate impurity 10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
Applications De Recherche Scientifique
Chemistry: Vonoprazan fumarate impurity 10 is used in the synthesis and quality control of vonoprazan fumarate. It helps in understanding the chemical properties and stability of the parent compound .
Biology and Medicine: In biological and medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of vonoprazan fumarate. It aids in the development of new therapeutic strategies for acid-related diseases .
Industry: In the pharmaceutical industry, this compound is crucial for ensuring the purity and efficacy of vonoprazan fumarate formulations. It is used in quality control processes to detect and quantify impurities .
Mécanisme D'action
Vonoprazan fumarate impurity 10, like vonoprazan fumarate, acts as a potassium-competitive acid blocker. It inhibits the binding of potassium ions to the H±K±ATPase enzyme (proton pump) in the gastric parietal cells, thereby preventing gastric acid secretion. This mechanism is reversible and highly potent, making it effective in acid suppression .
Comparaison Avec Des Composés Similaires
Omeprazole: A proton pump inhibitor used to decrease stomach acid production.
Pantoprazole: Another proton pump inhibitor with similar uses.
Lansoprazole: A proton pump inhibitor used for treating acid-related disorders.
Uniqueness: Vonoprazan fumarate impurity 10 is unique due to its high potency and reversible inhibition of the proton pump. Unlike traditional proton pump inhibitors, it does not require acid activation and is stable in acidic conditions. This makes it more effective and faster-acting compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H8N2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-isocyano-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H8N2/c1-12-10-7-11(13-8-10)9-5-3-2-4-6-9/h2-8,13H |
Clé InChI |
AHOVOQVYOFTFAQ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=CNC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




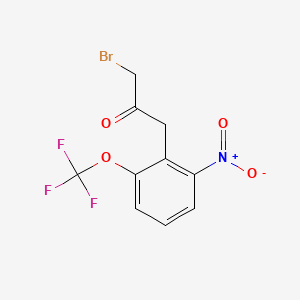

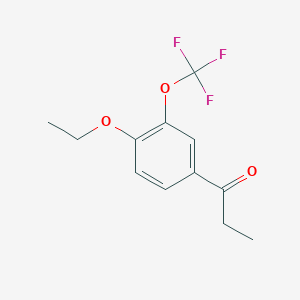
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
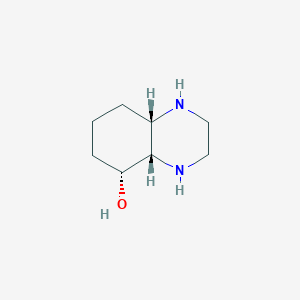



![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)

